molecular formula C14H12OS B6307592 (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 79442-33-4

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6307592
CAS No.: 79442-33-4
M. Wt: 228.31 g/mol
InChI Key: LJFHGFFCZUZIHT-BQYQJAHWSA-N
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Description

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be optimized using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

    Reduction: Saturated ketones, alcohols, and other reduced products.

    Substitution: Various substituted chalcones and derivatives with modified functional groups.

Scientific Research Applications

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group on the para position of the phenyl ring.

    (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methoxy group on the meta position of the phenyl ring.

    (2E)-3-(3-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom on the meta position of the phenyl ring.

Uniqueness

(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the methyl group on the meta position of the phenyl ring and the thiophene ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and potential applications. The combination of the phenyl and thiophene rings also contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFHGFFCZUZIHT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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